4-(Aminomethyl)-2-bromophenol
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Overview
Description
4-(Aminomethyl)-2-bromophenol is an organic compound characterized by the presence of an aminomethyl group attached to the fourth position of a bromophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-bromophenol typically involves the bromination of phenol followed by the introduction of an aminomethyl group. One common method involves the bromination of phenol using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 2-bromophenol is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the para position relative to the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-2-bromophenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 4-(Aminomethyl)phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium thiolate (NaSR) or primary amines (RNH2) under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-(Aminomethyl)phenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(Aminomethyl)-2-bromophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-bromophenol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aminomethyl group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)phenol: Lacks the bromine atom, resulting in different reactivity and biological activity.
2-Bromophenol: Lacks the aminomethyl group, limiting its applications in medicinal chemistry.
4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a hydroxyl group, leading to different chemical properties.
Uniqueness
4-(Aminomethyl)-2-bromophenol is unique due to the presence of both an aminomethyl group and a bromine atom on the phenol ring
Properties
IUPAC Name |
4-(aminomethyl)-2-bromophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c8-6-3-5(4-9)1-2-7(6)10/h1-3,10H,4,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZGJQUAZCZJOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00495139 |
Source
|
Record name | 4-(Aminomethyl)-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63491-88-3 |
Source
|
Record name | 4-(Aminomethyl)-2-bromophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00495139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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